molecular formula C13H8BrClN2O4 B12480802 5-bromo-N-(4-chloro-2-nitrophenyl)-2-hydroxybenzamide

5-bromo-N-(4-chloro-2-nitrophenyl)-2-hydroxybenzamide

Cat. No.: B12480802
M. Wt: 371.57 g/mol
InChI Key: SXJSCCGBBWHBQL-UHFFFAOYSA-N
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Description

5-bromo-N-(4-chloro-2-nitrophenyl)-2-hydroxybenzamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its bromine, chlorine, and nitro functional groups attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-chloro-2-nitrophenyl)-2-hydroxybenzamide typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxybenzamide followed by nitration and chlorination of the aromatic ring. The final step involves the coupling of the brominated and nitrated intermediate with 4-chloroaniline under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-chloro-2-nitrophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

5-bromo-N-(4-chloro-2-nitrophenyl)-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.

    Medicine: Studied for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-chloro-2-nitrophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its antimicrobial or antiproliferative effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-hydroxybenzamide
  • 4-chloro-2-nitroaniline
  • 2-hydroxy-5-nitrobenzamide

Uniqueness

5-bromo-N-(4-chloro-2-nitrophenyl)-2-hydroxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H8BrClN2O4

Molecular Weight

371.57 g/mol

IUPAC Name

5-bromo-N-(4-chloro-2-nitrophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H8BrClN2O4/c14-7-1-4-12(18)9(5-7)13(19)16-10-3-2-8(15)6-11(10)17(20)21/h1-6,18H,(H,16,19)

InChI Key

SXJSCCGBBWHBQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

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